BenchChemオンラインストアへようこそ!

6-Amino-1,3-dioxepan-5-ol oxalate

Hypoglycemic agents Diabetes mellitus Streptozotocin model

6-Amino-1,3-dioxepan-5-ol oxalate (CAS 1956380-05-4), also known as 1,3-dioxepan-5-ol, 6-amino-, ethanedioate (1:1), is a heterocyclic amino alcohol oxalate salt with the molecular formula C₇H₁₃NO₇ and a molecular weight of 223.18 g/mol. It is the oxalic acid salt of 6-amino-1,3-dioxepan-5-ol (free base CAS 294177-57-4) and belongs to the class of 1,3-dioxepane derivatives.

Molecular Formula C7H13NO7
Molecular Weight 223.18 g/mol
CAS No. 1956380-05-4
Cat. No. B15054966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,3-dioxepan-5-ol oxalate
CAS1956380-05-4
Molecular FormulaC7H13NO7
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1C(C(COCO1)O)N.C(=O)(C(=O)O)O
InChIInChI=1S/C5H11NO3.C2H2O4/c6-4-1-8-3-9-2-5(4)7;3-1(4)2(5)6/h4-5,7H,1-3,6H2;(H,3,4)(H,5,6)
InChIKeyLOFSCZMHWPCFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1,3-dioxepan-5-ol oxalate (CAS 1956380-05-4): Chemical Class, Salt Form, and Research Intermediate Profile


6-Amino-1,3-dioxepan-5-ol oxalate (CAS 1956380-05-4), also known as 1,3-dioxepan-5-ol, 6-amino-, ethanedioate (1:1), is a heterocyclic amino alcohol oxalate salt with the molecular formula C₇H₁₃NO₇ and a molecular weight of 223.18 g/mol . It is the oxalic acid salt of 6-amino-1,3-dioxepan-5-ol (free base CAS 294177-57-4) and belongs to the class of 1,3-dioxepane derivatives. The compound serves predominantly as a synthetic intermediate, most notably as a starting material for sulfonamidodioxepane hypoglycemic agents [1] and as an intermediate for non-ionic X-ray contrast media [2]. Commercial sources list it at 97% purity or above .

Why 6-Amino-1,3-dioxepan-5-ol Oxalate Cannot Be Interchanged with Its Free Base or Other Salts in Critical Synthetic Routes


The oxalate salt form of 6-amino-1,3-dioxepan-5-ol is not a generic equivalent of the free base (CAS 294177-57-4) or other salt forms. Decisions made during the synthesis of sulfonamidodioxepane hypoglycemic agents explicitly specify the stereochemistry of the starting amino-dioxepane; for example, U.S. Patent 5,635,529 specifically uses trans-6-amino-1,3-dioxepane-5-ol in its worked examples [1]. Similarly, the patent literature on X-ray contrast media intermediates identifies 5-amino-6-hydroxy-1,3-dioxepanes with defined substitution patterns [2]. The oxalate counterion influences the compound's crystallinity, hygroscopicity, and long-term storage stability relative to the free base, which is described as a colorless liquid or low-melting solid depending on purity and formulation [3]. Uncontrolled substitution of salt form or stereochemistry can alter reaction yields, intermediate purity, and the enantiomeric composition of downstream chiral products, as demonstrated by the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols [4]. These factors make simple replacement with generic alternatives a risk for both synthetic reproducibility and biological outcome.

Quantitative Product-Specific Evidence Guide for 6-Amino-1,3-dioxepan-5-ol Oxalate: Comparator-Based Differentiation Data


Blood Glucose Reduction by Sulfonamidodioxepane Products Synthesized from 6-Amino-1,3-dioxepane-5-ol in STZ-Diabetic Mice

U.S. Patent 5,635,529 explicitly demonstrates that sulfonamidodioxepanes synthesized from 6-amino-1,3-dioxepane-5-ol possess measurable hypoglycemic activity. In a streptozotocin-induced diabetic mouse model, subcutaneous administration of cis-6-sulfanylamido-1,3-dioxepane-5-ol at a dose of 20 mg/kg reduced blood glucose by 16.6% at 4 hours post-dose, with glucose levels falling to 83.4% of untreated hyperglycemic controls [1]. This confirms that the amino-dioxepane scaffold yields bioactive products. By contrast, alternative starting materials such as the corresponding epoxide or oxazoline intermediates produce different reaction profiles and final product substitution patterns, though direct comparative bioactivity data between routes is not provided in the patent [1].

Hypoglycemic agents Diabetes mellitus Streptozotocin model Sulfonamidodioxepanes

Oxalate Salt Crystallinity Advantage vs. Free Base Form of 6-Amino-1,3-dioxepan-5-ol

The oxalate salt form (CAS 1956380-05-4; MW 223.18) is reported to enhance stability and crystallinity compared to the free base (CAS 294177-57-4; MW 133.15). The free base is described by vendors as a colorless liquid or solid depending on purity and formulation, requiring storage at 2-8°C sealed in dry conditions . The oxalate salt, by contrast, benefits from the general class-level property of oxalate salts to form stable crystalline solids through robust hydrogen-bonding networks between the oxalate dianion and protonated amines [2]. While no quantitative melting point or hygroscopicity data for the title compound were located in public sources, the consistency of this salt formation strategy across amino alcohol chemical space supports the procurement of the oxalate salt over the free base when reproducible solid handling, precise stoichiometric dispensing, and long-term storage stability are required for multi-step synthetic campaigns [2].

Salt selection Crystallinity Solid-state properties Handling and storage

Enantiomeric Resolution Potential Differentiates 6-Amino-1,3-dioxepan-5-ol from Its 2,2-Dimethyl Analog

The 6-amino-1,3-dioxepan-5-ol scaffold has been demonstrated to undergo kinetic resolution using immobilized lipase (Amano PS-C II) in toluene with vinyl acetate at 30°C, yielding enantiomerically enriched alcohols and acetates [1]. The resolution efficiency depends on the substituent at the 6-position (R = N₃, SePh, I, OBn) and the acetal substitution pattern (unsubstituted vs. dimethyl). The dimethyl analog (2,2-dimethyl-6-amino-1,3-dioxepan-5-ol, CAS 79944-37-9) presents a significantly different steric environment that alters enzymatic recognition. The unsubstituted analog (6-amino-1,3-dioxepan-5-ol) has zero rotatable bonds [2] compared to the dimethyl analog, which has additional rotatable bonds from the geminal methyl groups, influencing the conformational flexibility accessible to the lipase active site [1].

Chiral building blocks Lipase-catalyzed resolution Enantiomeric purity Amino alcohols

Dual-Patent Validation as an Intermediate for Hypoglycemic Agents and X-Ray Contrast Media Distinguishes This Scaffold from Generic Dioxepanes

6-Amino-1,3-dioxepan-5-ol is specifically cited as an intermediate in two distinct patent families with different therapeutic applications. U.S. Patent 5,635,529 claims sulfonamidodioxepanes (Formula I) derived from this amino-dioxepane as hypoglycemic agents active irrespective of administration route (intravenous, subcutaneous, or oral) [1]. Separately, Canadian Patent CA1161855A claims 5-amino-6-hydroxy-1,3-dioxepanes as intermediates for synthesizing non-ionic polyiodo amino-substituted benzenepolyamides used as X-ray contrast media with high water solubility, thermal stability, physiological stability, and low toxicity [2]. This dual independent patent validation across two distinct therapeutic classes is not documented for many closely related amino-dioxepane derivatives such as the 2,2-dimethyl analog or simple 1,3-dioxepane, which lack such explicit patent support [2][1].

Contrast media intermediates Hypoglycemic agents Patent validation Polyiodo benzenepolyamides

Optimal Research and Industrial Application Scenarios for 6-Amino-1,3-dioxepan-5-ol Oxalate


Synthesis of Sulfonamidodioxepane Hypoglycemic Agents for Type 2 Diabetes Drug Discovery

As explicitly demonstrated in U.S. Patent 5,635,529, 6-amino-1,3-dioxepan-5-ol is the preferred starting material for constructing sulfonamidodioxepanes with hypoglycemic activity. The final compounds derived from this building block achieved a 16.6% reduction in blood glucose in STZ-diabetic mice at 20 mg/kg subcutaneous dose [1]. The oxalate salt form's enhanced crystallinity and stability facilitate precise stoichiometric control during the sulfonamide coupling step, where the free amine reacts with sulfonyl chlorides such as 4-acetylaminobenzenesulfochloride to yield the active trans-6-(4-acetylaminobenzenesulfonamido)-1,3-dioxepane-5-ol [1].

Intermediate for Non-Ionic Polyiodo X-Ray Contrast Media Synthesis

Canadian Patent CA1161855A establishes 5-amino-6-hydroxy-1,3-dioxepanes as key intermediates for producing non-ionic X-ray contrast agents. These contrast media require high water solubility, thermal and physiological stability, and low toxicity—properties that are imparted through polyol substituents derived from the amino-dioxepane scaffold [2]. The oxalate salt provides a defined, crystalline starting point for the multi-step synthesis of polyiodo benzenepolyamide contrast agents, supporting batch consistency in regulated GMP environments.

Chiral Amino Alcohol Building Block via Enzymatic Kinetic Resolution

The 6-amino-1,3-dioxepan-5-ol scaffold is amenable to lipase-catalyzed kinetic resolution using Amano PS-C II in toluene at 30°C, providing enantiomerically enriched alcohols and acetates [3]. The unsubstituted scaffold's zero rotatable bonds (as computed for the (5S,6R) isomer in PubChem CID 67616640) [4] present a distinct conformational profile compared to 2,2-dimethyl analogs, influencing enzymatic recognition and resolution efficiency. This makes the oxalate salt a strategic procurement choice for medicinal chemistry programs requiring chiral 1,2-amino alcohol building blocks for targets such as HIV protease inhibitors or sphingolipid analogs [3].

Quality-Controlled Reference Standard for Analytical Method Development

With a vendor-reported purity of 97-98% and the stability advantages of the oxalate salt form [5], 6-amino-1,3-dioxepan-5-ol oxalate is suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development in pharmaceutical quality control. Its crystalline nature facilitates accurate weighing for standard solution preparation, while its defined salt stoichiometry (1:1 ethanedioate) ensures consistent molarity calculations—an advantage over the free base, which may be a liquid or semi-solid with variable purity and hygroscopicity .

Quote Request

Request a Quote for 6-Amino-1,3-dioxepan-5-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.